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molecular formula C14H9F3O B1304075 4'-Trifluoromethyl-biphenyl-4-carbaldehyde CAS No. 90035-34-0

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Cat. No. B1304075
M. Wt: 250.21 g/mol
InChI Key: HIMSXOOFWOOYFK-UHFFFAOYSA-N
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Patent
US08859573B2

Procedure details

The title compound was prepared by a procedure similar to that described for D83 starting from [4-(trifluoromethyl)phenyl]boronic acid and 4-bromobenzaldehyde. LC-MS (ESI): m/z 251 [M+H]+; 3.63 min (ret time).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:15]2[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.63 min (ret time)
Duration
3.63 min

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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